molecular formula C12H12ClN3 B3021562 4-Aminoazobenzene hydrochloride CAS No. 287481-35-0

4-Aminoazobenzene hydrochloride

Cat. No.: B3021562
CAS No.: 287481-35-0
M. Wt: 233.69 g/mol
InChI Key: WMNTYZIRLUBHEE-UHFFFAOYSA-N
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Description

4-Aminoazobenzene hydrochloride: is a synthetic compound with the chemical formula C12H12ClN3. It is characterized by its yellow crystalline appearance and is known for its applications in dye synthesis . This compound contains both amino and azo functional groups, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Azobenzenes, the class of compounds to which 4-aminoazobenzene hydrochloride belongs, are known for their rich chemistry and versatile design . They have been used in various applications, including textiles, cosmetics, food, medicine, energy, and photonics .

Mode of Action

The mode of action of this compound is primarily through its ability to form complex structures with other compounds. For instance, it has been shown to form an inclusion complex with cucurbit7uril in acidic solutions . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new structures or compounds .

Biochemical Pathways

Azobenzenes are known to be involved in various chemical reactions, including photoisomerization . This process involves the conversion of one isomer into another in response to light, which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its triple point temperature and critical density, have been critically evaluated . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that azobenzenes can undergo photoisomerization , a process that could potentially lead to changes at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to have a high affinity for cucurbit7uril in acidic solutions . Additionally, it’s known to be resistant to light, which is due to its high resistance to oxidation and reduction reactions . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Aminoazobenzene hydrochloride plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a negative ion matrix to enhance the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanisms can vary widely depending on the specific context and the other molecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific effects can vary depending on the specific animal model and the conditions of the study.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can vary depending on the specific context and the other molecules involved.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways . This includes interactions with various transporters and binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific context. It can be directed to specific compartments or organelles by various targeting signals or post-translational modifications . The specific localization can have significant effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Aminoazobenzene hydrochloride typically involves the following methods:

Industrial Production Methods:

In industrial settings, this compound is produced by diazotizing aniline hydrochloride and coupling it with aniline. The reaction is carried out at 30-40°C for 2-3 hours, followed by acidification to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and zinc dust.

    Substitution Reactions: These reactions often involve reagents such as halogens and sulfonyl chlorides.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Paraphenylenediamine and other reduced derivatives.

    Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

4-Aminoazobenzene hydrochloride is widely used as a dye in various chemical applications. It is also used in the synthesis of other azo compounds and as a reagent in analytical chemistry.

Biology:

In biological research, this compound is used to study the binding interactions with various biomolecules. It is also used in the development of biosensors and diagnostic assays .

Medicine:

This compound has been studied for its potential use in drug delivery systems and medical imaging. It is also used in the development of photoswitchable drugs .

Industry:

This compound is used in the textile industry for dyeing fabrics. It is also used in the production of colored plastics and coatings.

Comparison with Similar Compounds

    Azobenzene: Similar to 4-Aminoazobenzene hydrochloride but lacks the amino group.

    4-Hydroxyazobenzene: Similar structure but contains a hydroxy group instead of an amino group.

    4-Nitroazobenzene: Contains a nitro group instead of an amino group.

Uniqueness:

This compound is unique due to the presence of both amino and azo functional groups, which contribute to its distinct chemical properties and reactivity. This compound’s ability to undergo photoisomerization makes it particularly valuable in applications requiring light-responsive materials .

Properties

IUPAC Name

4-phenyldiazenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNTYZIRLUBHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883975
Record name 4-Aminoazobenzene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3457-98-5
Record name Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3457-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aminoazobenzene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(phenylazo)anilinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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